molecular formula C17H15FN4 B6457963 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS No. 2548991-01-9

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline

Cat. No.: B6457963
CAS No.: 2548991-01-9
M. Wt: 294.33 g/mol
InChI Key: OBPHRPYSXYEHNV-UHFFFAOYSA-N
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Description

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is a complex organic compound that features a quinazoline core substituted with a fluorine atom and a pyrrolidinyl-pyridinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Future Directions

The future directions in the research of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and investigating the influence of steric factors on biological activity .

Mechanism of Action

Target of Action

The primary target of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is Casein Kinase 1 (CK1) . CK1 is a serine/threonine-selective protein kinase that plays a key role in various cellular processes such as DNA repair, cell cycle progression, and circadian rhythm regulation .

Mode of Action

This compound interacts with CK1 by binding to its active site, thereby inhibiting its kinase activity . This results in the disruption of CK1-mediated cellular processes, leading to potential therapeutic effects .

Biochemical Pathways

The inhibition of CK1 by this compound affects several biochemical pathways. For instance, it can disrupt the Wnt signaling pathway, which is often dysregulated in cancer . By inhibiting CK1, the compound may prevent the aberrant activation of this pathway, potentially exerting anti-cancer effects .

Pharmacokinetics

The pyrrolidine ring enhances the compound’s three-dimensional coverage and stereochemistry, which can influence its absorption and distribution . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CK1 . By inhibiting CK1, the compound can disrupt various cellular processes regulated by this kinase, potentially leading to therapeutic effects in conditions where CK1 is dysregulated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the cellular environment, including the presence of other proteins and the pH of the cellular compartments . Additionally, external factors such as temperature and light exposure could potentially affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups into the quinazoline core .

Scientific Research Applications

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline stands out due to its unique combination of a quinazoline core with a fluorine atom and a pyrrolidinyl-pyridinyl moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPHRPYSXYEHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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